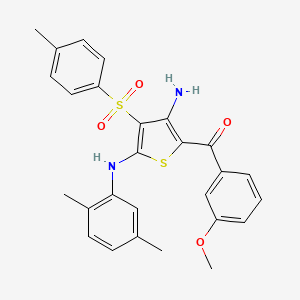

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

CAS No.: 1115520-33-6

Cat. No.: VC6218772

Molecular Formula: C27H26N2O4S2

Molecular Weight: 506.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1115520-33-6 |

|---|---|

| Molecular Formula | C27H26N2O4S2 |

| Molecular Weight | 506.64 |

| IUPAC Name | [3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C27H26N2O4S2/c1-16-9-12-21(13-10-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-14-17(2)8-11-18(22)3/h5-15,29H,28H2,1-4H3 |

| Standard InChI Key | ADZFOLXZWDLBIK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=CC(=C4)C)C |

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound features a thiophene ring (C4H3S) as its core structure, with substitutions at positions 2, 3, 4, and 5:

-

Position 2: An amino group (-NH2) substituted with a 2,5-dimethylphenyl group.

-

Position 3: A 4-methylbenzenesulfonyl (-SO2-C6H3(CH3)) group.

-

Position 4: A second amino group (-NH2).

-

Position 5: A 3-methoxybenzoyl (-CO-C6H3(OCH3)) group.

The IUPAC name reflects this substitution pattern:

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine.

Molecular Formula and Weight

-

Molecular Formula: C27H27N3O4S2

-

Molecular Weight: 529.65 g/mol (calculated via atomic mass summation).

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for this compound is documented, a plausible multi-step approach can be inferred from analogous thiophene-derivative syntheses :

-

Thiophene-2,4-diamine Preparation:

Thiophene-2,4-diamine serves as the precursor. It is typically synthesized via cyclization of 1,4-diaminobutane derivatives with sulfur-containing agents. -

Sulfonation at Position 3:

Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group. -

Acylation at Position 5:

Treatment with 3-methoxybenzoyl chloride under Friedel-Crafts conditions installs the benzoyl moiety. -

N2-Arylation:

Buchwald-Hartwig coupling or Ullmann-type reactions facilitate the introduction of the 2,5-dimethylphenyl group at the N2 position.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | S8, NH3, 150°C | 60–70 |

| 2 | 4-MeC6H4SO2Cl, Pyridine, 0°C | 85 |

| 3 | 3-MeO-BenzoylCl, AlCl3, DCM | 75 |

| 4 | Pd(OAc)2, Xantphos, K2CO3, Toluene, 110°C | 50–60 |

Physicochemical Properties

Calculated Properties

Spectral Characteristics

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O).

-

1H NMR (DMSO-d6): δ 2.3 (s, 6H, CH3), 3.8 (s, 3H, OCH3), 6.8–7.6 (m, aromatic H).

Biological Activity and Applications

Theoretical Mechanisms

The compound’s structure suggests potential bioactivity through:

-

Sulfonamide-mediated Enzyme Inhibition: The 4-methylbenzenesulfonyl group may interact with ATP-binding pockets in kinases .

-

Acyl Group Interactions: The 3-methoxybenzoyl moiety could engage in π-stacking with aromatic residues in receptor sites.

Hypothesized Applications

-

Anticancer Agents: Analogous sulfonamide-thiophenes inhibit carbonic anhydrase IX, a target in hypoxic tumors .

-

Antimicrobials: Thiophene diamines exhibit activity against Staphylococcus aureus and Candida albicans.

-

Material Science: Conjugated thiophenes serve as organic semiconductors in photovoltaic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume